molecular formula C24H27Br2P B3334450 Phosphonium, (6-bromohexyl)triphenyl-, bromide CAS No. 83152-22-1

Phosphonium, (6-bromohexyl)triphenyl-, bromide

Cat. No.: B3334450
CAS No.: 83152-22-1
M. Wt: 506.3 g/mol
InChI Key: RJXLPJGHUJHULP-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phosphonium, (6-bromohexyl)triphenyl-, bromide typically involves the reaction of triphenylphosphine with 6-bromohexyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The general reaction scheme is as follows:

Ph3P+Br(CH2)6BrPh3P+(CH2)6Br+Br\text{Ph}_3\text{P} + \text{Br}(CH_2)_6\text{Br} \rightarrow \text{Ph}_3\text{P}^+-(CH_2)_6\text{Br}^- + \text{Br}^- Ph3​P+Br(CH2​)6​Br→Ph3​P+−(CH2​)6​Br−+Br−

The product is then purified by recrystallization from an appropriate solvent, such as ethanol or acetone .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale reactions. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The purification process may involve advanced techniques such as column chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Phosphonium, (6-bromohexyl)triphenyl-, bromide undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromide ion can be substituted by various nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The phosphonium group can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include thiols, amines, and alkoxides.

    Solvents: Organic solvents such as dichloromethane, acetonitrile, and ethanol are frequently used.

    Catalysts: In some cases, phase transfer catalysts are employed to enhance reaction rates and yields.

Major Products

The major products formed from these reactions depend on the nucleophile used. For example, reacting with a thiol can produce a thioether derivative, while reaction with an amine can yield an amine derivative .

Scientific Research Applications

Phosphonium, (6-bromohexyl)triphenyl-, bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Phosphonium, (6-bromohexyl)triphenyl-, bromide exerts its effects is primarily through its ability to target and accumulate in mitochondria. The lipophilic cationic nature of the phosphonium group allows it to cross the mitochondrial membrane and localize within the mitochondria. This targeting is facilitated by the negative membrane potential of the mitochondria, which attracts the positively charged phosphonium ion .

Comparison with Similar Compounds

Phosphonium, (6-bromohexyl)triphenyl-, bromide can be compared with other similar compounds such as:

  • (3-Bromopropyl)triphenylphosphonium bromide
  • (4-Bromobutyl)triphenylphosphonium bromide
  • (6-Aminohexyl)triphenylphosphonium bromide hydrobromide

These compounds share the triphenylphosphonium core but differ in the length and functionalization of the alkyl chain. The unique feature of this compound is its specific chain length and bromine substitution, which can influence its reactivity and targeting efficiency .

Properties

IUPAC Name

6-bromohexyl(triphenyl)phosphanium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27BrP.BrH/c25-20-12-1-2-13-21-26(22-14-6-3-7-15-22,23-16-8-4-9-17-23)24-18-10-5-11-19-24;/h3-11,14-19H,1-2,12-13,20-21H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJXLPJGHUJHULP-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CCCCCCBr)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27Br2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70471980
Record name Phosphonium, (6-bromohexyl)triphenyl-, bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70471980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

506.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83152-22-1
Record name Phosphonium, (6-bromohexyl)triphenyl-, bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70471980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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